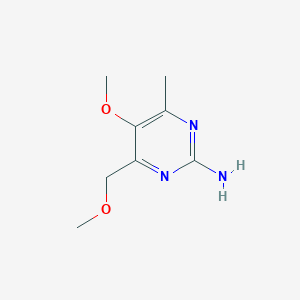
5-Methoxy-4-(methoxymethyl)-6-methylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-4-(methoxymethyl)-6-methylpyrimidin-2-amine: is a pyrimidine derivative with the molecular formula C8H13N3O2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-(methoxymethyl)-6-methylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dihydroxy-5-methoxypyrimidine.
Methoxymethylation: The hydroxyl groups are protected by methoxymethylation using methoxymethyl chloride in the presence of a base like sodium hydride.
Methylation: The methylation of the pyrimidine ring is achieved using methyl iodide and a strong base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, amines, thiols.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.
DNA Interactions: Investigated for its ability to interact with DNA and RNA, potentially affecting gene expression.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential antiviral and anticancer properties.
Industry:
Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 5-Methoxy-4-(methoxymethyl)-6-methylpyrimidin-2-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also intercalate into DNA, disrupting the normal function of the genetic material. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-4-methylpyrimidine: Similar structure but lacks the methoxymethyl group.
6-Methyl-2-aminopyrimidine: Similar structure but lacks the methoxy and methoxymethyl groups.
4,6-Dimethoxypyrimidine: Similar structure but lacks the methyl and amine groups.
Uniqueness: 5-Methoxy-4-(methoxymethyl)-6-methylpyrimidin-2-amine is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
91044-63-2 |
|---|---|
Molekularformel |
C8H13N3O2 |
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
5-methoxy-4-(methoxymethyl)-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3O2/c1-5-7(13-3)6(4-12-2)11-8(9)10-5/h4H2,1-3H3,(H2,9,10,11) |
InChI-Schlüssel |
NWJJCMMXIMCVIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)N)COC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


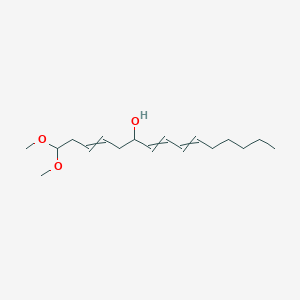
![3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B14352813.png)

![5-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14352831.png)

![3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride](/img/structure/B14352835.png)
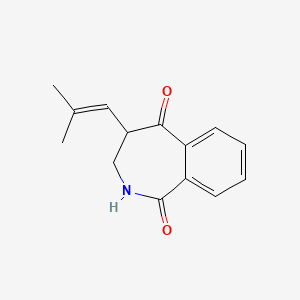


![Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14352858.png)
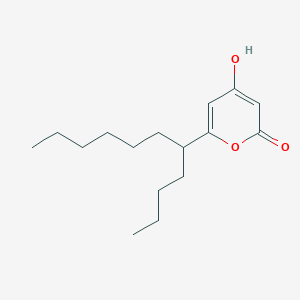
![Propyl 2-[([1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B14352864.png)
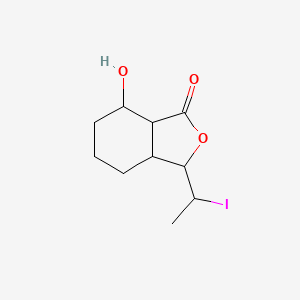
![3,3'-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene)](/img/structure/B14352881.png)
